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Introduction
AB801, also known as Ligritinib, is an orally bioavailable, potent, and highly selective small-

molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM

(Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression in various cancers

is correlated with poor prognosis, drug resistance, and an immunosuppressive tumor

microenvironment.[1][4][5] AB801 was developed by Arcus Biosciences to overcome the

limitations of less selective AXL inhibitors by demonstrating a favorable safety profile and high

selectivity, thereby enabling robust AXL inhibition.[6][7] This technical guide provides an in-

depth overview of the preclinical data and experimental methodologies related to AB801.

Mechanism of Action
AXL signaling can be activated through its ligand, growth arrest-specific protein 6 (GAS6), or

via ligand-independent homo- and hetero-dimerization.[6][8] This activation leads to

autophosphorylation of the intracellular kinase domain, initiating downstream signaling

cascades that promote cancer cell proliferation, survival, migration, and immune evasion.[9][10]

These pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[9][10] AB801 is a reversible

inhibitor that targets the intracellular kinase domain of AXL, preventing its autophosphorylation

and blocking downstream signal transduction.[1][6] By inhibiting AXL, AB801 has the potential

to reverse therapeutic resistance and enhance anti-tumor immune responses.[5][11]
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Signaling Pathway
The following diagram illustrates the AXL signaling pathway and the point of intervention for

AB801.
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Caption: AXL signaling pathway and inhibition by AB801.
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Quantitative Data
The preclinical data for AB801 demonstrates its high potency and selectivity.

Table 1: In Vitro Potency and Selectivity of AB801

Assay AB801
Bemcentinib
(BGB324,
R428)

Dubermatinib
(DS1205b)

Sitravatinib

Biochemical

hAXL HTRF

IC50 (700 µM

ATP)

3.3 nM 5.2 nM 77 nM 4.0 nM

hAXL Ki 0.024 nM 0.25 nM -- --

Fold selectivity

over hMERTK

(enzyme Ki)

860x 130x 14x 4x

Fold selectivity

over hTYRO3

(enzyme Ki)

1400x 400x 9x 0.3x

Cellular pAXL

ELISA IC50

(serum-free)

17 nM 270 nM -- --

Cellular pAXL

ELISA IC50

(100% serum)

68 nM 1,100 nM -- --

Data sourced

from Arcus

Biosciences

presentations.[6]

Table 2: Preclinical Pharmacokinetics of AB801
(Intravenous Dosing)
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Species
Clearance
(mL/min/kg)

Vss (L/kg) Half-life (h)

Mouse 25 2.8 2.5

Rat 12 2.7 2.7

Dog 3.6 1.8 5.8

Cyno 2.8 2.3 9.4

Data sourced from

Arcus Biosciences

presentations.[6]

Table 3: Preclinical Pharmacokinetics of AB801 (Oral
Dosing in Rats)

Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Bioavailability (%)

10 1100 14000 83

30 3200 46000 91

100 11000 160000 95

Data sourced from

Arcus Biosciences

presentations.[6]

Table 4: Projected Human Pharmacokinetic Profile of
AB801
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Parameter Value

Clearance (L/h/kg) 0.46

Vss (L/kg) 16

Half-life (h) 24

Bioavailability (%) 60

Data sourced from Arcus Biosciences

presentations.[6]

Table 5: In Vitro Safety Profile of AB801
Assay Result

hERG Inhibition (1 µM) 8%

hERG Inhibition (10 µM) 48%

CYP Inhibition Limited direct and time-dependent inhibition

CYP Induction Limited

Data sourced from Arcus Biosciences

presentations.[6][11]

Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published abstracts

and posters, the following general methodologies were employed in the characterization of

AB801.[6][8][11]

Biochemical Kinase Activity Assay (HTRF)
This assay determines the direct inhibitory effect of a compound on the kinase activity of a

target enzyme.
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HTRF Kinase Assay Workflow

Start

Prepare Reagents:
- Recombinant AXL Kinase

- Kinase Buffer
- ATP

- Substrate (e.g., Poly-GT)
- AB801 dilutions

Dispense Reagents into
384-well plate

Incubate at Room Temperature
(e.g., 60 minutes)

Add HTRF Detection Reagents:
- Eu3+-cryptate labeled anti-phospho antibody

- XL665-coupled streptavidin

Incubate in the dark
(e.g., 60 minutes)

Read plate on HTRF-compatible reader
(665 nm and 620 nm)

Calculate IC50 values

End

Click to download full resolution via product page

Caption: General workflow for an HTRF-based kinase assay.
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Methodology:

Reagents: The kinase activity of AXL was determined using a Homogeneous Time Resolved

Fluorescence (HTRF) KinEASE – TK kit.[6]

Procedure: The assay is typically performed in a microplate format. Recombinant AXL

kinase, a suitable substrate, and ATP are incubated with varying concentrations of AB801.

Detection: After incubation, HTRF detection reagents are added. These consist of a

europium cryptate-labeled antibody that detects the phosphorylated substrate and a second

acceptor fluorophore (e.g., XL665) that binds the substrate. When both are in proximity,

FRET occurs.

Analysis: The HTRF signal is measured, and the IC50 value, the concentration of inhibitor

required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-AXL ELISA
This assay measures the ability of a compound to inhibit AXL autophosphorylation within a

cellular context.

Methodology:

Cell Culture: HEK293T cells were transiently transfected with Nanoluc-tagged AXL.[6]

Compound Treatment: Cells are incubated with varying concentrations of AB801 for a set

period (e.g., 1 hour).[6] This can be performed in serum-free or high-serum media to assess

the impact of protein binding.[6]

Lysis: After treatment, cells are lysed to release cellular proteins.

ELISA: The cell lysate is added to a microplate pre-coated with an anti-phosphoryl tyrosine

antibody. This antibody captures phosphorylated AXL.

Detection: The captured Nanoluc-tagged pAXL is detected by measuring NanoLuc activity.[6]

Analysis: The signal is quantified, and IC50 values are determined by plotting the inhibition of

AXL phosphorylation against the concentration of AB801.
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In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.

In Vivo Xenograft Study Workflow

Start

Implant human tumor cells
(e.g., H1373) subcutaneously

into immunocompromised mice.

Allow tumors to grow to a
predetermined size (e.g., 100-200 mm³).

Randomize mice into
treatment groups (Vehicle, AB801,

Combination agent, AB801 + Combo).

Administer treatment as per schedule
(e.g., oral gavage of AB801 daily).

Monitor tumor volume and
body weight regularly.

Continue treatment until study endpoint
(e.g., tumor volume limit, pre-defined duration).

Analyze tumor growth inhibition,
survival, and biomarkers.

End
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Caption: General workflow for in vivo xenograft studies.

Methodology:

Model Systems: Studies have utilized models such as H1373 human lung cancer xenografts

and the syngeneic CMT-167 KRAS G12C knock-in lung cancer model.[12][13]

Treatment: AB801 was administered orally. Efficacy has been evaluated as a single agent

and in combination with other therapies, such as the KRAS inhibitor adagrasib.[12][13]

Endpoints: Key endpoints include tumor growth inhibition and overall survival.[12][13] For

example, in the H1373 model, AB801 (30 mg/kg) in combination with adagrasib (20 mg/kg)

resulted in significant tumor growth inhibition compared to adagrasib alone.[12]

Pharmacodynamic Assessments: Tumor tissue can be collected to assess target

engagement, for instance, by measuring the phosphorylation levels of AXL and downstream

proteins like AKT via Western blot.[13]

Clinical Development
AB801 has completed a Phase 1 study in healthy volunteers, where it was well-tolerated and

showed dose-proportional exposure.[7][14] It is currently being evaluated in clinical trials for

patients with advanced solid tumors, both as a single agent and in combination with

chemotherapy, such as for the treatment of non-small cell lung cancer (NSCLC).[3][13]

Conclusion
AB801 is a novel, highly potent, and selective AXL inhibitor with a promising preclinical profile.

Its high selectivity for AXL over other TAM kinases and the broader kinome suggests a potential

for a wide therapeutic window.[6][11] The robust inhibition of AXL phosphorylation in cellular

assays, favorable pharmacokinetic properties across species, and demonstrated anti-tumor

activity in preclinical models, particularly in combination settings, provide a strong rationale for

its ongoing clinical development.[3][12] The data presented in this guide underscore the

potential of AB801 to overcome AXL-mediated therapeutic resistance and improve outcomes

for patients with a variety of cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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